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Compound of Interest

Compound Name:
5-Hydroxy-3,4-dihydro-2H-

benzo[e][1,3]oxazin-2-one

CAS No.: 697801-50-6

Cat. No.: B1343162

Get Quote

The 3,4-dihydro-2H-benzo[e]oxazin-2-one core is a privileged heterocyclic scaffold that

appears in natural products, pharmaceuticals, and advanced polymer science.[1][2] Derivatives

of this structure are explored for a wide range of biological activities, including anticancer and

antimicrobial properties.[3][4] Given its significance, the unambiguous structural confirmation of

any new analogue, such as 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one, is a prerequisite

for any meaningful biological or material investigation.

This technical guide provides a comprehensive, multi-technique approach to the spectroscopic

characterization of 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one. As a Senior Application

Scientist, my objective is not merely to present data but to illuminate the scientific reasoning

behind the selection of specific experiments and the interpretation of their results. We will

explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and

UV-Visible (UV-Vis) spectroscopy synergize to create a self-validating system of structural

proof.

Caption: Chemical Structure of 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen

framework of a molecule. For 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one, both ¹H and ¹³C

NMR, supplemented by 2D techniques, are indispensable for complete assignment.

Expertise & Causality: Experimental Design
The choice of solvent is the first critical decision. While CDCl₃ is common, deuterated dimethyl

sulfoxide (DMSO-d₆) is the superior choice for this molecule. Why? The phenolic hydroxyl (-

OH) and the amide (-NH) protons are acidic and rapidly exchange with deuterium in solvents

like D₂O or CD₃OD, causing their signals to broaden or disappear. DMSO-d₆ is a non-

exchangeable, polar aprotic solvent that slows this exchange, allowing for the clear observation

of these crucial proton signals, often as sharp singlets or broad multiplets depending on

hydrogen bonding.

[5]#### ¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum will reveal the number of distinct protons and their connectivity.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

Phenolic OH 9.0 - 10.0 br s -

Deshielded due

to hydrogen

bonding and

aromatic ring.

Amide NH ~8.5 br s -

Deshielded by

the adjacent

carbonyl group.

Aromatic H (Ar-

H)
6.8 - 7.5 m 7.0 - 9.0

Complex

multiplet pattern

due to ortho and

meta coupling.

Methylene O-

CH₂
~4.5 s -

Singlet expected

for the -O-CH₂-

N- moiety.

Methylene N-

CH₂
~4.9 s -

Singlet expected

for the -O-CH₂-

N- moiety.

Note: The methylene protons (-CH₂-) in the oxazinone ring might appear as two distinct signals

or a singlet depending on the conformational rigidity of the ring system. For closely related

structures, these often appear as two singlets around 4.9 and 4.5 ppm.

[6]#### ¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

Carbonyl C=O 165 - 175
Typical range for a

lactone/amide carbonyl.

Aromatic C-OH 145 - 155
Phenolic carbon, deshielded

by the oxygen atom.

Aromatic C (quaternary) 110 - 140
Range for other non-

protonated aromatic carbons.

Aromatic CH 115 - 130
Standard range for protonated

aromatic carbons.

Methylene O-CH₂ ~65
Aliphatic carbon attached to an

electronegative oxygen.

Methylene N-CH₂ ~45
Aliphatic carbon attached to

nitrogen.

Experimental Protocol: NMR Analysis
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe. 2[7]. Sample Preparation:

Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆.

Vortex the sample until fully dissolved.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Tune and match the probe for both ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal resolution (line width <0.5 Hz for the solvent

residual peak).
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Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).

Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

(Optional but Recommended) Acquire 2D spectra such as COSY (H-H correlation) and

HMBC (long-range C-H correlation) to confirm assignments.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum

to the DMSO-d₆ septet (δ ~39.52 ppm). [5] * Integrate the ¹H signals and assign chemical

shifts and coupling constants.
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Sample Preparation

NMR Data Acquisition (400 MHz)

Data Processing & Analysis

Final Confirmation

Dissolve 5-10 mg Sample
in ~0.7 mL DMSO-d₆

¹H NMR Spectrum ¹³C NMR Spectrum

FT, Phasing, Baseline Correction

2D NMR (COSY, HMBC)
(Optional)

Assign Shifts, Couplings, Integrals

Calibrate to Solvent Residual Peak

Unambiguous Structure Elucidation
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Confirmed Structure:
5-Hydroxy-3,4-dihydro-

2H-benzo[e]oxazin-2-one

NMR
(¹H, ¹³C, 2D)

• C-H Framework
• Connectivity (COSY)
• Key proton signals

(OH, NH)

HRMS
(ESI-TOF)

• Elemental Formula
(C₉H₉NO₃)

• Exact Molecular Weight
(179.0582 Da)

FT-IR
(ATR)

• Functional Groups:
-OH, -NH, C=O, C-O-C

• Aromatic Ring

UV-Vis
• Conjugated System

(π → π*)
• λ_max ~280-300 nm

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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